molecular formula C12H8ClN5O4 B14942608 2-Chloro-6-methyl-8,8-dinitro-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile

2-Chloro-6-methyl-8,8-dinitro-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile

Cat. No.: B14942608
M. Wt: 321.67 g/mol
InChI Key: WTAVRBKZKGUDNC-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-8,8-dinitro-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile is an organic compound with a complex structure that includes chloro, methyl, dinitro, and dicarbonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-8,8-dinitro-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the nitration of a precursor quinoline compound, followed by chlorination and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring safety and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-8,8-dinitro-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce nitro groups to amino groups.

    Substitution: This reaction can replace the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

2-Chloro-6-methyl-8,8-dinitro-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-8,8-dinitro-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, potentially generating reactive oxygen species (ROS) that can interact with cellular components. The chloro and dicarbonitrile groups may also contribute to its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate: This compound shares a similar quinoline core but differs in its functional groups.

    2-Methyl-4,6-dinitrophenol: This compound has similar nitro and methyl groups but lacks the quinoline structure.

Uniqueness

2-Chloro-6-methyl-8,8-dinitro-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C12H8ClN5O4

Molecular Weight

321.67 g/mol

IUPAC Name

2-chloro-6-methyl-8,8-dinitro-6,7-dihydro-5H-quinoline-3,4-dicarbonitrile

InChI

InChI=1S/C12H8ClN5O4/c1-6-2-7-8(4-14)9(5-15)11(13)16-10(7)12(3-6,17(19)20)18(21)22/h6H,2-3H2,1H3

InChI Key

WTAVRBKZKGUDNC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(=C(N=C2C(C1)([N+](=O)[O-])[N+](=O)[O-])Cl)C#N)C#N

Origin of Product

United States

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